8-Bromoquinazolin-4-amine
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Overview
Description
8-Bromoquinazolin-4-amine is a heterocyclic compound that contains a quinazoline ring system with a bromine atom at the 8th position and an amino group at the 4th position. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoquinazolin-4-amine typically involves the bromination of quinazolin-4-amine. One common method includes the reaction of quinazolin-4-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromoquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolin-4-one derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Oxidation Products: Quinazolin-4-one derivatives are common products of oxidation reactions.
Reduction Products: Dihydroquinazoline derivatives are formed through reduction reactions.
Scientific Research Applications
8-Bromoquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.
Biological Research: The compound is used in the study of biological pathways and molecular targets due to its ability to interact with various enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are of interest in drug discovery and development.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromoquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological pathways. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoquinazolin-4-one
- 8-Bromo-4-chloroquinazoline
- 8-Bromo-5-fluoroquinoline
Uniqueness
8-Bromoquinazolin-4-amine is unique due to the presence of both a bromine atom and an amino group on the quinazoline ring. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
8-bromoquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIJNKOSXGBMCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735285 |
Source
|
Record name | 8-Bromoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260657-19-9 |
Source
|
Record name | 8-Bromoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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